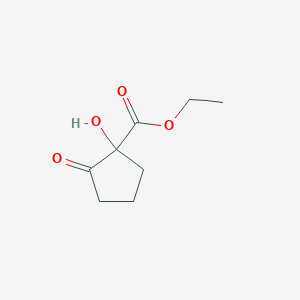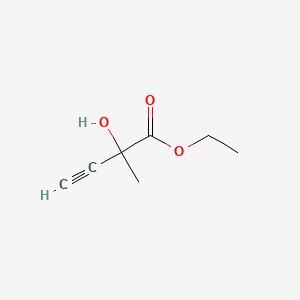
Ethyl 2-hydroxy-2-methylbut-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-2-methylbut-3-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butynoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a triple bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-2-methylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium ethoxide (NaOEt), propargyl bromide (C3H3Br)
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-2-methylbut-3-ynoate
Reduction: Formation of ethyl 2-hydroxy-2-methylbut-3-ene or ethyl 2-hydroxy-2-methylbutane
Substitution: Formation of various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 2-hydroxy-2-methylbut-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-2-methylbut-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 2-hydroxy-2-methylbutanoate: Lacks the triple bond, making it less reactive in certain types of reactions.
Ethyl 2-hydroxy-2-methylbut-3-enoate: Similar structure but with different reactivity due to the presence of a double bond.
The uniqueness of this compound lies in its triple bond, which imparts distinct reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
20441-73-0 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-2-methylbut-3-ynoate |
InChI |
InChI=1S/C7H10O3/c1-4-7(3,9)6(8)10-5-2/h1,9H,5H2,2-3H3 |
Clé InChI |
KMCYBLUTTSBOGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



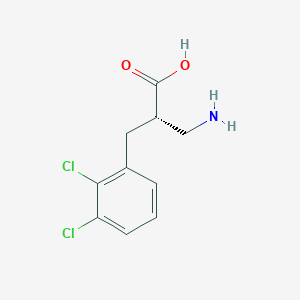
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
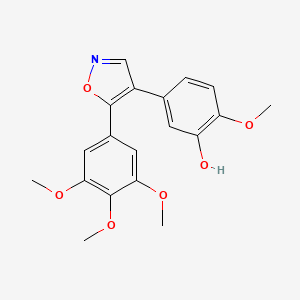
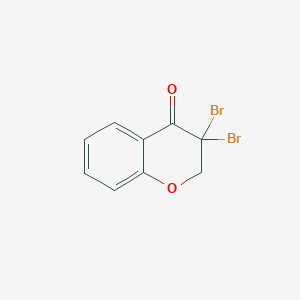

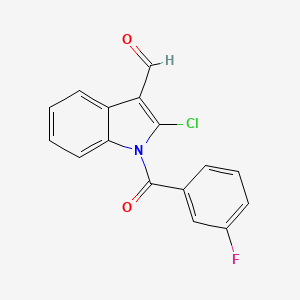
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
